molecular formula C21H14N2O4 B14483888 2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid CAS No. 65307-18-8

2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid

Cat. No.: B14483888
CAS No.: 65307-18-8
M. Wt: 358.3 g/mol
InChI Key: PRSHALHWAZHNNH-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds and are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and a suitable hydrazine derivative. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours . The resulting product is then purified through recrystallization from ethanol to obtain the desired Schiff base in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and carbonyl compounds.

    Substitution: The hydroxyl group in the naphthalene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce the corresponding amine and aldehyde.

Scientific Research Applications

2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes, leading to various biological effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially disrupting cellular processes and leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazinylidene groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to form stable metal complexes and exhibit various bioactivities sets it apart from other similar compounds.

Properties

CAS No.

65307-18-8

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

3-hydroxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-carboxylic acid

InChI

InChI=1S/C21H14N2O4/c24-16-10-9-12-5-1-4-8-15(12)19(16)22-23-20-17(25)11-13-6-2-3-7-14(13)18(20)21(26)27/h1-11,24-25H,(H,26,27)

InChI Key

PRSHALHWAZHNNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3O)C(=O)O)O

Origin of Product

United States

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